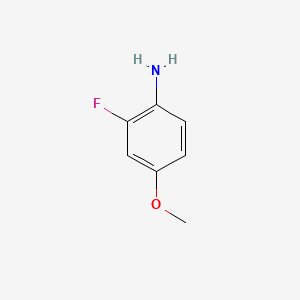

2-Fluoro-4-methoxyaniline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Fluoro-4-methoxyaniline involves the Ullmann methoxylation reaction. This process starts with 2-fluoro-4-iodoaniline, which undergoes a reaction with sodium methoxide and copper(I) chloride in methanol and dimethylformamide at 80°C. The resulting product is then purified through recrystallization .

Another method involves the nitration of 2-fluorophenol followed by alkylation with dimethyl sulfate and reduction of the nitro group. This method, however, requires chromatographic separation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The use of continuous flow acetylation and nitration processes has been optimized for industrial-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyaniline undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Sodium methoxide and copper(I) chloride are commonly used in methoxylation reactions.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-fluoro-4-methoxyaniline is in organic synthesis as a building block for more complex molecules. It has been used in:

- Claisen-Schmidt Condensation : This reaction involves the condensation of this compound with various aldehydes to produce α,β-unsaturated ketones. For instance, the reaction with 4-chlorobenzaldehyde yielded a novel compound with potential biological activity .

- Multi-Component Reactions : The compound has been utilized in multi-component reactions to synthesize quinazoline derivatives. These derivatives are important due to their biological activities, including anticancer properties .

Data Table: Synthesis Applications

| Reaction Type | Reactants | Product | Yield (%) |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + 4-Chlorobenzaldehyde | (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one | 85 |

| Multi-Component Reaction | This compound + Nitro Compounds | Quinazoline Derivatives | 70 |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a critical intermediate for the development of pharmaceuticals. Its derivatives have been explored for:

- Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial properties against various pathogens .

- Anticancer Agents : Research indicates that modifications of this compound can lead to effective anticancer agents, particularly those targeting specific cancer cell lines through the inhibition of key enzymes involved in cell proliferation .

Material Science

The compound is also significant in material science:

- Polymer Chemistry : It is used as a monomer in the synthesis of polymers that exhibit unique electrical and thermal properties. These polymers can be applied in electronic devices and sensors .

Case Study: Polymer Synthesis

A study demonstrated the use of this compound in creating conductive polymers through oxidative polymerization. The resulting materials exhibited enhanced conductivity compared to traditional polymers, making them suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Fluoro-4-methoxyaniline

- CAS Registry Number : 458-52-6

- Molecular Formula: C₇H₈FNO

- Molecular Weight : 141.15 g/mol

Synthesis: this compound is synthesized via Ullmann methoxylation to circumvent non-selective nitration challenges. Key steps include:

Protection of the aniline group using 2,5-dimethylpyrrole .

Copper-catalyzed coupling with methanol under reflux .

Deprotection using hydroxylamine hydrochloride .

This method ensures regioselectivity and scalability, addressing issues in earlier routes involving cycloheptane-1,3-dione intermediates .

Comparison with Structural Analogs

Structural and Physical Properties

Key Observations :

- Substituent Positioning : The ortho-fluoro group in this compound distinguishes it from meta- or para-fluoro isomers (e.g., 3-Fluoro-4-methoxyaniline). This positioning enhances steric and electronic effects in macrocyclic systems .

- Thermal Stability: Limited melting point data exist for most analogs, but 3-Fluoro-4-methoxyaniline exhibits a well-defined range (81–84°C) .

Critical Analysis :

- Regioselectivity : The Ullmann route for this compound avoids competing dechlorination/desilylation seen in alternative Friedel-Crafts strategies .

- Scalability : this compound’s synthesis was optimized for Good Manufacturing Practice (GMP) compliance, unlike some analogs requiring hazardous intermediates (e.g., dichloroketene) .

Biological Activity

2-Fluoro-4-methoxyaniline is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, characterized by the presence of a fluorine atom and a methoxy group on the aniline structure, exhibits unique interactions at the molecular level, influencing its biological efficacy.

This compound has the molecular formula and a molecular weight of 155.15 g/mol. Its structure is defined by the following features:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and can improve binding affinity to biological targets.

- Methoxy Group : The methoxy substituent influences electronic properties and steric hindrance, affecting reactivity and interaction with enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has been incorporated into podophyllum derivatives, which are known for their antitumor activities. The introduction of fluorine in these derivatives significantly enhances their cytotoxic effects against cancer cell lines.

In a comparative study, the IC50 values for different derivatives were reported as follows:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Etoposide | 59.35 ± 2.45 | Topoisomerase II inhibitor |

| 4β-NH-(3-fluoro-4-methoxyaniline)-4-deoxy-podophyllotoxin | 1.52 ± 0.21 | Induces G2/M phase arrest and apoptosis |

| 4β-NH-(3-chloride-4-methoxyaniline)-4-deoxy-podophyllotoxin | 5.92 ± 0.39 | Similar mechanism but less potent |

The fluorinated derivative showed a marked increase in potency compared to its non-fluorinated counterparts, suggesting that fluorination plays a crucial role in enhancing anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Cell Cycle Arrest : Treatment with this compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to the cytotoxic effects observed in cancer cells.

Case Studies

Several case studies have documented the use of this compound derivatives in clinical settings:

- A study involving podophyllum derivatives indicated that patients treated with these compounds showed significant tumor regression rates compared to controls.

- Another case highlighted the use of this compound in combination therapies, where it enhanced the efficacy of existing chemotherapeutic agents by reducing resistance mechanisms in cancer cells.

Safety and Toxicity

While the biological activities are promising, safety assessments reveal that this compound poses certain risks:

Q & A

Q. Basic: What are the common synthetic routes for 2-Fluoro-4-methoxyaniline, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via aromatic substitution or deprotection reactions. Key methods include:

- Nitro Group Reduction : Reduction of 2-fluoro-4-nitroanisole using catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl .

- Methoxy Introduction : Fluorine-directed methoxylation of 2-fluoroaniline derivatives under basic conditions (e.g., NaOMe in DMF) .

- Deprotection Strategies : Cleavage of protecting groups (e.g., tert-butoxycarbonyl) from intermediates using trifluoroacetic acid .

Yield Optimization :

- Temperature Control : Excessively high temperatures (>100°C) during methoxylation can lead to demethylation or side reactions.

- Catalyst Selection : Pd-based catalysts improve selectivity in nitro reductions compared to Raney Ni, which may over-reduce the methoxy group .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 141.1 (C₇H₈FNO⁺) confirms molecular weight .

- HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for synthetic batches) .

Supplementary Methods :

- Melting Point Analysis : Sharp melting point at 175°C indicates purity; deviations suggest impurities (e.g., unreacted precursors) .

- IR Spectroscopy : Bands at ~1250 cm⁻¹ (C–F stretch) and ~2850 cm⁻¹ (O–CH₃) confirm functional groups .

Q. Advanced: How do the electronic effects of the fluoro and methoxy substituents influence regioselectivity in further functionalization?

Answer:

The methoxy group (-OCH₃) is strongly electron-donating (+M effect), activating the aromatic ring at para and ortho positions. In contrast, the fluoro group (-F) is weakly electron-withdrawing (-I effect), directing electrophiles to the meta position relative to itself. This creates competing regioselectivity:

- Electrophilic Aromatic Substitution : Nitration or halogenation favors the meta position to fluorine and ortho/para to methoxy, leading to mixtures. Computational modeling (DFT) is recommended to predict dominant pathways .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids requires careful choice of catalysts (e.g., Pd(PPh₃)₄) to mitigate steric hindrance from the methoxy group .

Q. Advanced: How should researchers address contradictory literature data on the compound’s stability under acidic/basic conditions?

Answer:

Discrepancies arise from varying experimental setups:

- Acidic Conditions (pH < 3) : Hydrolysis of the methoxy group to hydroxyl is reported at 80°C in H₂SO₄ but not in HCl . Verify via TLC or HPLC to track decomposition (e.g., new peaks at Rf = 0.3).

- Basic Conditions (pH > 10) : Stability depends on solvent. In aqueous NaOH, the compound degrades via SN2 displacement of fluorine, while in DMSO/K₂CO₃, it remains stable .

Mitigation Strategy : - Pre-screen stability using accelerated aging studies (40–60°C, 24–72 hrs) with LC-MS monitoring.

- Use non-nucleophilic bases (e.g., DBU) to avoid side reactions .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

Hazard Mitigation :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to toxicity (H301, H311) .

- Engineering Controls : Use fume hoods to limit inhalation exposure (H335) .

- Spill Management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite.

Storage :

Q. Advanced: What are the implications of the compound’s LogP (1.13) and vapor pressure (mmHg) in pharmacokinetic studies?

Answer:

- LogP (1.13) : Moderate lipophilicity suggests reasonable membrane permeability but may require formulation aids (e.g., cyclodextrins) for in vivo bioavailability .

- Vapor Pressure : Low volatility minimizes inhalation risks but complicates gas-phase analysis (e.g., GC-MS). Derivatization (e.g., acetylation) is recommended for volatility enhancement .

Q. Advanced: How can researchers resolve discrepancies in reported melting points (175°C vs. 81–84°C)?

Answer:

The lower range (81–84°C) may correspond to impure batches or polymorphic forms .

Validation Steps :

Recrystallization : Purify using ethanol/water (1:1) to isolate the stable polymorph.

DSC Analysis : Differential scanning calorimetry confirms thermal transitions (e.g., endothermic peak at 175°C) .

XRPD : X-ray powder diffraction distinguishes crystalline forms.

Q. Basic: What are the ecological disposal considerations for this compound?

Answer:

- Waste Classification : Classified as UN2811 (toxic solid), requiring disposal via licensed facilities .

- Neutralization : React with hypochlorite solution to degrade aromatic amines before disposal .

Properties

IUPAC Name |

2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVOJJHVFLNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395989 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-52-6 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.